苯乙酰异氰酸酯

描述

Synthesis Analysis

The synthesis of isocyanates, including Phenylacetyl isocyanate, is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .

Molecular Structure Analysis

The molecular structure of isocyanates, including Phenylacetyl isocyanate, is a subject of ongoing research . The cyclotrimerization energy for phenyl isocyanate was shown to have significantly deviated from the linear relationship observed for the alkyl-substituted isocyanurates .

Chemical Reactions Analysis

The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of isocyanates, including Phenylacetyl isocyanate, are a subject of ongoing research . Isocyanates are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .

科学研究应用

- It has been employed in the synthesis of various bioactive compounds, including antiviral agents, antimicrobial drugs, and anti-inflammatory molecules .

- The elimination of phosgene (a toxic compound used in traditional PU synthesis) is a key goal in developing environmentally friendly “green” PUs. Biomass-derived isocyanates, including phenylacetyl isocyanate, contribute to this effort .

Pharmaceutical Synthesis and Medicinal Chemistry

Cancer Research and Treatment

Polyurethane Industry

Predictive Modeling and Reactivity Characterization

作用机制

Target of Action

Phenylacetyl isocyanate, like other isocyanates, is a reactive chemical that exhibits strong chemical reactivity due to the N=C=O group which contains two double bonds . The primary targets of isocyanates are molecules with active hydrogen atoms, such as alcohols, phenols, and amines . These compounds can react with isocyanates to form carbamates and ureas .

Biochemical Pathways

It’s known that isocyanates are involved in the production of polyurethanes, which are useful polymers in a large variety of technical and consumer products .

Pharmacokinetics

The principles of pharmacokinetics apply to all drugs and chemicals, including phenylacetyl isocyanate . These principles include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of a compound like phenylacetyl isocyanate would depend on these factors, as well as its chemical properties and the route of administration .

Result of Action

The result of the action of phenylacetyl isocyanate depends on its reaction with its targets. For example, it can react with alcohols to form carbamates, or with amines to form ureas . These reactions can have various molecular and cellular effects, depending on the specific targets and the resulting compounds.

Action Environment

The action of phenylacetyl isocyanate, like other isocyanates, can be influenced by environmental factors. For example, isocyanates are reactive chemicals that can be handled without problems in manufacturing or technical environments . They can react with water, which can affect their action, efficacy, and stability .

安全和危害

Isocyanates are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . Direct skin contact can also cause marked inflammation . Workers potentially exposed to isocyanates who experience persistent or recurring eye irritation, nasal congestion, dry or sore throat, cold-like symptoms, cough, shortness of breath, wheezing, or chest tightness should see a physician knowledgeable in work-related health problems .

属性

IUPAC Name |

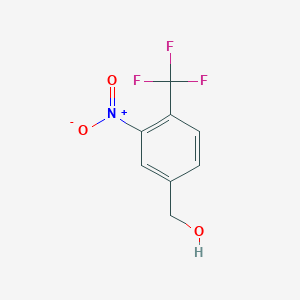

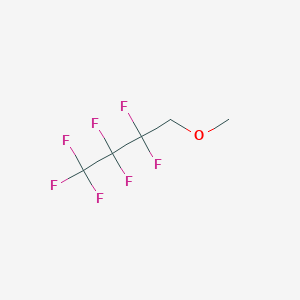

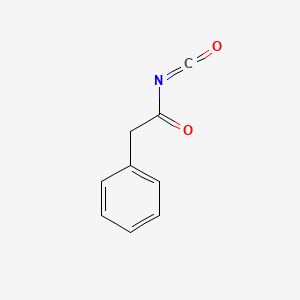

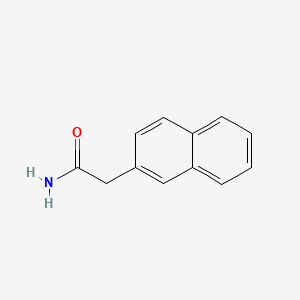

2-phenylacetyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUNIMBRXGDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482835 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylacetyl isocyanate | |

CAS RN |

4461-27-2 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)

![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)